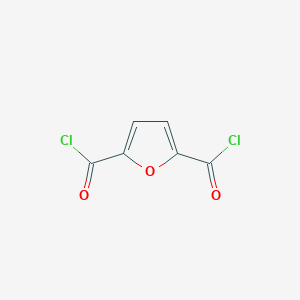

2,5-Furandicarbonyl dichloride

Description

Properties

IUPAC Name |

furan-2,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSULNVJASBMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467223 | |

| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10375-34-5 | |

| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandicarbonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectroscopic data of 2,5-Furandicarbonyl dichloride (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Furandicarbonyl Dichloride

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of this compound in Polymer Chemistry

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical poised to replace petroleum-derived terephthalic acid in the production of polyesters and other polymers.[1][2][3][4] Its derivative, this compound, is a highly reactive monomer that allows for the synthesis of high-performance furan-based polymers under milder conditions than those required for FDCA.[4][5][6] The conversion of FDCA to the dichloride is typically achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.[2]

Accurate and comprehensive characterization of this compound is paramount to ensure monomer purity and to understand its polymerization behavior. This guide provides a detailed overview of the expected spectroscopic data for this key monomer, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct, publicly available spectra for this compound are not abundant, this guide will leverage established spectroscopic principles and data from the parent acid (FDCA) and its esters to provide a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a seemingly simple molecule like this compound, NMR provides unambiguous confirmation of its structure and purity.

¹H NMR Spectroscopy

The symmetry of the 2,5-disubstituted furan ring leads to a simple and highly characteristic ¹H NMR spectrum. The two protons on the furan ring are chemically and magnetically equivalent, resulting in a single signal.

Expected ¹H NMR Spectrum:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Singlet | 2H | H3, H4 |

The electron-withdrawing nature of the acyl chloride groups is expected to deshield the furan protons, causing them to resonate at a lower field (higher ppm) compared to FDCA or its esters. For instance, the furan protons in dimethyl 2,5-furandicarboxylate appear around 7.2-7.3 ppm. The increased electronegativity of chlorine in the -COCl group will likely shift this signal further downfield.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Due to the reactivity of acyl chlorides with moisture, it is crucial to use a dry solvent and handle the sample in an inert atmosphere (e.g., a glove box).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only three distinct carbon signals are expected.

Expected ¹³C NMR Spectrum:

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C1, C5 (Carbonyl) |

| ~148 - 152 | C2, C4 (Furan Ring) |

| ~120 - 125 | C3 (Furan Ring) |

The carbonyl carbon signal in acyl chlorides typically appears at a lower field than in the corresponding carboxylic acids or esters. The furan ring carbons are also expected to be influenced by the electron-withdrawing effect of the acyl chloride groups.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Data Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband probe. A standard proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals.

Visualizing Spectroscopic Assignments

The following diagram illustrates the structure of this compound with labeled atoms for NMR correlation.

Caption: Structure of this compound with atom labeling.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The conversion of a carboxylic acid to an acyl chloride results in a very distinct shift in the carbonyl (C=O) stretching frequency.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1810 | Strong | C=O stretch of acyl chloride (symmetric) |

| ~1740 - 1770 | Strong | C=O stretch of acyl chloride (asymmetric) |

| ~1580, ~1470 | Medium | Furan ring C=C stretching |

| ~800 - 900 | Strong | C-Cl stretching |

The most prominent feature in the IR spectrum will be the strong absorption band for the carbonyl group of the acyl chloride, which appears at a significantly higher wavenumber than the C=O stretch in FDCA (~1700 cm⁻¹). The presence of two acyl chloride groups may lead to symmetric and asymmetric stretching modes, resulting in two distinct C=O peaks.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Given the moisture sensitivity, sample preparation under an inert atmosphere is recommended.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| ~192, 194, 196 | Molecular ion peak [M]⁺ with characteristic isotopic pattern for two chlorine atoms |

| ~157, 159 | [M-Cl]⁺ |

| ~129 | [M-COCl]⁺ |

The molecular ion peak will be a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with two chlorine atoms, the expected ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1. The fragmentation pattern will likely involve the loss of a chlorine radical or a COCl group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct insertion probe for solid samples or dissolved in a volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule and will likely induce fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by the known data of the closely related 2,5-Furandicarboxylic acid and its derivatives. This comprehensive analysis provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this compound, a crucial monomer for the advancement of sustainable polymer chemistry. The provided protocols offer a starting point for obtaining high-quality experimental data, which is essential for ensuring monomer purity and for the successful synthesis of novel furan-based materials.

References

-

American Chemical Society (ACS). (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. [Link]

-

Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. [Link]

-

Wiley Online Library. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

PubChem. (n.d.). 2,5-Furandicarboxylic acid. [Link]

-

ResearchGate. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. [Link]

-

Royal Society of Chemistry (RSC). (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. [Link]

-

ChemWhat. (n.d.). 2,5-Furandicarboxylic acid CAS#: 3238-40-2. [Link]

-

American Chemical Society (ACS). (2020). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. ACS Sustainable Chemistry & Engineering. [Link]

-

SpectraBase. (n.d.). 2,5-Furandicarboxylic acid. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CICECO Publication » Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols [cicecoteste.web.ua.pt]

- 6. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]

A Technical Guide to the Solubility and Stability of 2,5-Furandicarbonyl Dichloride

Abstract

2,5-Furandicarbonyl dichloride (FDCDC) is a pivotal, bio-derived monomer essential for the synthesis of high-performance furan-based polymers like polyesters and polyamides. Its high reactivity, conferred by two acyl chloride functionalities, is both its greatest asset for polymerization and its greatest challenge in terms of handling and stability. This technical guide provides an in-depth analysis of the solubility and stability profiles of FDCDC. We explore its solubility in common organic solvents, detailing the physicochemical principles that govern its dissolution. The guide critically examines the compound's inherent instability, focusing on the mechanisms of hydrolysis and thermal degradation. To empower researchers, we provide robust, step-by-step experimental protocols for both the quantitative determination of solubility and the kinetic assessment of hydrolytic stability, complete with validated analytical methodologies. This document is structured to serve as a comprehensive resource, ensuring that scientists can confidently handle, store, and utilize FDCDC to its full potential while maintaining sample integrity and experimental reproducibility.

Introduction: The Promise and Peril of a Bio-Based Monomer

The transition from a petroleum-based to a bio-based economy requires the development of renewable platform chemicals that can replace established petrochemical building blocks. 2,5-Furandicarboxylic acid (FDCA) is a prime example, identified by the U.S. Department of Energy as a top-tier, value-added chemical from biomass.[1] FDCA is the furanic analogue to terephthalic acid, the monomer for polyethylene terephthalate (PET). The activated form of FDCA, this compound (FDCDC), is the direct precursor for producing advanced polymers through reactions with diols and diamines.[2][3]

The conversion of the stable dicarboxylic acid to the highly reactive diacyl chloride transforms it into a potent building block.[4] However, this activation comes at the cost of stability. The electrophilic carbonyl carbons of the acyl chloride groups are highly susceptible to nucleophilic attack, particularly by water. This hydrolytic instability is the central challenge in the storage, handling, and application of FDCDC. A thorough understanding of its solubility in appropriate, non-reactive solvents and its rate of degradation under various conditions is not merely academic; it is a prerequisite for successful polymerization, enabling the synthesis of high-molecular-weight polymers and ensuring the reproducibility of results.[3]

This guide explains the causality behind experimental choices for working with FDCDC, providing a framework for its effective use in research and development.

Physicochemical Properties of this compound

A foundational understanding of the basic physical properties of FDCDC is essential before delving into its behavior in solution.

| Property | Value | Source |

| Chemical Formula | C₆H₂Cl₂O₃ | PubChem[5] |

| Molar Mass | 192.98 g/mol | PubChem[5] |

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

| Melting Point | 78-81 °C | Chemsrc[6] |

| Boiling Point | 245 °C (lit.) | Chemsrc[6] |

| CAS Number | 10375-34-5 | Chemsrc[6] |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Solubility Profile: Selecting the Right Medium

The selection of an appropriate solvent is the most critical first step in working with FDCDC. The ideal solvent must achieve two goals: fully dissolve the monomer to ensure a homogeneous reaction medium and be non-reactive to prevent degradation of the highly sensitive acyl chloride groups.

Theoretical Considerations

FDCDC is a moderately polar molecule. The furan ring provides some aromatic character, while the two highly polar acyl chloride groups dominate its electronic profile. Based on the principle of "like dissolves like," suitable solvents will be aprotic and possess moderate polarity.

-

Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These are unsuitable for use as solvents. The lone pair of electrons on the oxygen of the hydroxyl group will act as a nucleophile, rapidly attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to immediate solvolysis (hydrolysis in the case of water), converting FDCDC back to FDCA or to its corresponding ester, rendering it useless for most polymerization reactions.[4]

-

Aprotic, Non-polar Solvents (e.g., Hexane, Toluene): While non-reactive, these solvents may offer limited solubility for FDCDC due to the polarity mismatch. Toluene may be a better candidate than hexane due to its aromatic nature.

-

Aprotic, Polar Solvents (e.g., Dichloromethane, Chloroform, THF, 1,4-Dioxane): This class of solvents represents the best choice. They lack reactive protons but have sufficient polarity to effectively solvate FDCDC. It is of paramount importance that these solvents are anhydrous (i.e., have an extremely low water content), as even trace amounts of moisture can initiate hydrolysis.

Qualitative Solubility Data

While comprehensive quantitative data for FDCDC is scarce in peer-reviewed literature, its solubility can be inferred from its chemical class and from synthesis reports where it is used as a reagent.[3] The following table provides a qualitative and estimated quantitative summary of solubility in rigorously dried (anhydrous) solvents.

| Solvent | Class | Expected Solubility | Rationale & Causality |

| Dichloromethane (DCM) | Aprotic, Polar | High | Excellent polarity match, non-reactive. A common solvent for reactions involving acyl chlorides. |

| Chloroform | Aprotic, Polar | High | Similar to DCM, provides good solvation for FDCDC. |

| Tetrahydrofuran (THF) | Aprotic, Polar Ether | High | The ether oxygen can help solvate the molecule. Must be anhydrous and peroxide-free. |

| 1,4-Dioxane | Aprotic, Polar Ether | Moderate to High | Another suitable ether-based solvent. |

| Toluene | Aprotic, Non-polar | Low to Moderate | May require heating to achieve significant solubility. Less polar than FDCDC. |

| Acetonitrile | Aprotic, Polar | Moderate | A polar aprotic solvent, but can sometimes show reactivity with highly electrophilic reagents. Use with caution. |

| Hexane / Heptane | Aprotic, Non-polar | Very Low / Insoluble | Polarity mismatch. Useful as an anti-solvent for precipitation/crystallization. |

| Water / Alcohols | Protic | Reactive | Do not dissolve; they react via solvolysis to form FDCA or esters. |

Stability Profile: The Challenge of Hydrolysis

The stability of FDCDC is inversely proportional to its reactivity. The very features that make it an excellent monomer also render it susceptible to degradation.

Hydrolytic Instability

The primary pathway for FDCDC degradation is hydrolysis. Even exposure to atmospheric moisture can be sufficient to degrade the material.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution.

-

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, an excellent leaving group, is eliminated.

-

Proton Transfer: The resulting protonated carboxylic acid is deprotonated (often by another water molecule or the released chloride ion) to yield the stable 2-carboxy-5-furancarbonyl chloride and a molecule of HCl.

-

Second Hydrolysis: The process repeats on the second acyl chloride group, ultimately yielding 2,5-furandicarboxylic acid (FDCA) and a total of two HCl equivalents.

This degradation has severe consequences:

-

Loss of Reactant: The active monomer is consumed.

-

Formation of Byproducts: The generation of HCl can catalyze other side reactions.

-

Impact on Polymerization: The formed FDCA is much less reactive and can act as a chain terminator or fail to incorporate into the polymer, leading to low molecular weight products.[3]

Thermal Stability

FDCDC has a reported boiling point of 245 °C, suggesting good thermal stability for short durations, which is sufficient for solution polymerization conducted at moderate temperatures (e.g., < 150 °C).[6] However, prolonged heating near its boiling point can lead to decomposition and discoloration, which is a known issue for furan-based polymers.[2] For laboratory applications, thermal degradation is a secondary concern compared to its extreme moisture sensitivity.

Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with a reliable framework for assessing the solubility and stability of FDCDC.

Protocol for Determination of Solubility (Gravimetric Method)

This protocol determines the solubility of FDCDC in a chosen anhydrous solvent at a specific temperature (e.g., 25 °C).

Methodology:

-

Preparation: Place a magnetic stir bar and approximately 10 mL of the chosen anhydrous solvent (e.g., dichloromethane) into a 20 mL glass vial with a PTFE-lined screw cap. Seal the vial and place it in a temperature-controlled water bath or heating block set to the desired temperature for 30 minutes to equilibrate.

-

Addition of Solute: Add FDCDC to the vial in small, pre-weighed portions until a small amount of solid material remains undissolved, indicating saturation.

-

Equilibration: Seal the vial tightly and allow the suspension to stir at a constant temperature for at least 4 hours to ensure equilibrium is reached.

-

Sample Collection: Stop the stirring and allow the undissolved solid to settle for 30 minutes. Carefully withdraw a 2.0 mL aliquot of the clear supernatant using a glass syringe equipped with a PTFE syringe filter (0.22 µm) to remove any suspended microcrystals.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry glass vial. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of dry nitrogen gas in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.

-

Final Weighing: Once the solid residue is completely dry, weigh the vial again. The difference between the final and initial vial mass is the mass of dissolved FDCDC.

-

Calculation: Calculate the solubility in g/L using the formula: Solubility = (Mass of Residue [g] / Volume of Aliquot [L]).

Workflow Diagram:

Caption: Workflow for assessing the hydrolytic stability of FDCDC.

Best Practices for Handling and Storage

Given the high reactivity and moisture sensitivity of FDCDC, strict adherence to proper handling procedures is mandatory.

-

Storage: Store FDCDC in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator or a dry cabinet at reduced temperatures (e.g., 2-8 °C) to minimize any potential degradation.

-

Handling: All handling, weighing, and dispensing of FDCDC should be performed in a controlled environment, such as a glovebox with a low moisture and oxygen atmosphere. If a glovebox is unavailable, work quickly under a positive pressure of inert gas.

-

Solvents: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves. Never use solvents that have been exposed to the atmosphere for extended periods.

-

Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of dry inert gas or in a desiccator immediately before use.

Conclusion

This compound is a highly valuable yet challenging monomer. Its utility in creating next-generation bio-based polymers is directly dependent on the user's ability to manage its solubility and stability. Successful application hinges on the exclusive use of anhydrous, aprotic solvents and the meticulous exclusion of atmospheric moisture during storage and handling. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the behavior of FDCDC in their specific systems, thereby enabling reproducible, high-quality results in polymer synthesis and other applications. By understanding and controlling the factors that influence its integrity, the scientific community can fully harness the potential of this important bio-based building block.

References

-

Chemsrc. 2,5-Furandicarbonyldichloride(9CI) | CAS#:10375-34-5.

-

PubChem. This compound | C6H2Cl2O3 | CID 11480968.

-

Longo, A., et al. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry.

-

Wikipedia. 2,5-Furandicarboxylic acid.

-

Papadia, P., et al. (2021). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. ACS Sustainable Chemistry & Engineering.

-

Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ARKIVOC.

-

Janda, K., et al. (as described in Wikipedia). Synthesis of 2,5-furandicarboxylic dichloride by the reaction of FDCA with thionyl chloride.

-

BenchChem. A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.

-

Moore, J. A., & Kelly, J. E. (1978). Polyesters derived from furan and tetrahydrofuran nuclei. (Mentioned in reference)[7]. Journal of Polymer Science: Polymer Chemistry Edition. (Note: Direct link not available, referenced through secondary source).

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]

- 4. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,5-Furandicarbonyl Dichloride: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 2,5-Furandicarbonyl dichloride, a pivotal chemical intermediate at the forefront of sustainable material science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety insights to facilitate its effective and safe application.

Core Identification and Chemical Properties

This compound is the highly reactive di-acyl chloride derivative of 2,5-Furandicarboxylic acid (FDCA). FDCA is recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass, positioning its derivatives as key players in the development of a green chemistry industry.[1][2] The dichloride variant serves as a powerful monomer for the synthesis of advanced bio-based polymers.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 10375-34-5 | [3][4][5] |

| IUPAC Name | furan-2,5-dicarbonyl chloride | [5] |

| Molecular Formula | C₆H₂Cl₂O₃ | [4][5] |

| Molecular Weight | 192.98 g/mol | [5] |

| Canonical SMILES | C1=C(OC(=C1)C(=O)Cl)C(=O)Cl | [5] |

| InChI Key | PDSULNVJASBMLP-UHFFFAOYSA-N |[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | 78 °C | [4] |

| Boiling Point | 245 °C | [4] |

| Appearance | White to off-white solid | Inferred from precursor properties and melting point. |

| Reactivity | Highly reactive, moisture-sensitive | Reacts readily with nucleophiles like water, alcohols, and amines.[3] |

Synthesis, Reactivity, and Mechanistic Insights

Primary Synthesis Route: Chlorination of FDCA

The most prevalent and straightforward method for producing this compound is the direct chlorination of its parent diacid, 2,5-Furandicarboxylic acid (FDCA).[1] This reaction is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The use of thionyl chloride is common due to its efficacy and the convenient nature of its byproducts (sulfur dioxide and hydrogen chloride), which are gaseous and can be easily removed from the reaction mixture, helping to drive the reaction to completion.

Caption: Synthesis of this compound from FDCA.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis. The causality behind each step is explained to ensure reproducibility and safety.

-

System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize acidic gases). The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Argon or Nitrogen).

-

Expertise & Experience: An inert, anhydrous environment is non-negotiable. The target acyl chloride is highly moisture-sensitive; any water present will hydrolyze the product back to the starting material, severely reducing yield.[3]

-

-

Charging the Flask: To the flask, add 1 equivalent of dry 2,5-Furandicarboxylic acid (FDCA). Add an excess of thionyl chloride (SOCl₂), typically 3-5 equivalents, which also serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Execution: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Maintain reflux for 2-4 hours or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid FDCA.

-

Work-up and Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood. The crude solid product can then be purified by recrystallization from a non-protic solvent (e.g., hexane or dichloromethane) or used directly for subsequent steps if purity is sufficient.

-

Trustworthiness: The removal of all excess thionyl chloride is crucial, as its presence would interfere with subsequent nucleophilic substitution reactions.

-

Core Reactivity

The chemical behavior of this compound is dominated by the two electrophilic acyl chloride groups.[3] These groups are highly susceptible to attack by nucleophiles, making the compound an excellent building block for polymerization and fine chemical synthesis.

-

Hydrolysis: It reacts vigorously with water to hydrolyze back to FDCA and produce corrosive hydrochloric acid gas.[3] This necessitates strict anhydrous handling and storage conditions.[6]

-

Polycondensation: This is its primary application. It reacts with difunctional nucleophiles, such as diols and diamines, in a polycondensation reaction to form polyesters and polyamides, respectively. This process releases HCl as a byproduct.

Applications in Material Science and Drug Development

Monomer for Bio-Based Polymers

The principal application of this compound is as a direct, bio-based substitute for terephthaloyl chloride in the synthesis of high-performance polymers. The resulting furan-based polyesters, such as Poly(ethylene furanoate) (PEF), and polyamides exhibit excellent thermal stability, mechanical strength, and superior gas barrier properties compared to their petroleum-based counterparts like PET.[7][8]

The polymerization reaction with a diol (e.g., ethylene glycol) proceeds via nucleophilic acyl substitution.

Caption: Polycondensation of the dichloride with a diol to form a polyester.

Intermediate in Organic Synthesis

For drug development professionals, this compound serves as a versatile bifunctional building block. While FDCA itself is explored for creating drug delivery matrices and improving the solubility of active pharmaceutical ingredients (APIs), the dichloride is the reactive tool used to covalently link molecules.[9] It enables the synthesis of novel, rigid furan-containing scaffolds, prodrugs, or specialized linkers for antibody-drug conjugates by reacting with alcohols, amines, or thiols on target molecules.

Safety, Handling, and Storage

The high reactivity of this compound necessitates stringent safety protocols. It is classified as a corrosive substance.[5]

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class |

|---|---|---|

| H290 | May be corrosive to metals | Corrosive to Metals 1 |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion 1B |

| H318 | Causes serious eye damage | Eye Damage 1 |

Source: ECHA C&L Inventory[5]

Mandatory Precautions

-

Handling: Always handle in a certified chemical fume hood to ensure adequate ventilation and capture any evolved HCl gas.[3][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[10] An emergency eyewash station and safety shower must be readily accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[3][6] The container must be tightly sealed under an inert atmosphere (e.g., argon) to prevent hydrolysis from atmospheric moisture.[6]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

-

References

- Understanding the Reactivity and Handling of this compound for Industrial Use. NINGBO INNO PHARMCHEM CO.,LTD.

-

2,5-Furandicarboxylic acid - Wikipedia . Wikipedia. Available at: [Link]

-

2,5-Furandicarbonyldichloride(9CI) | CAS#:10375-34-5 . Chemsrc. Available at: [Link]

-

This compound | C6H2Cl2O3 | CID 11480968 . PubChem. Available at: [Link]

-

The copolymerization reactivity of diols with 2,5-furandicarboxylic acid for furan-based copolyester materials | Request PDF . ResearchGate. Available at: [Link]

-

Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers . Royal Society of Chemistry. Available at: [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis . MDPI. Available at: [Link]

-

Safety Data Sheet: 2,5-Furandicarboxylic acid . Chemos GmbH & Co.KG. Available at: [Link]

-

Synthesis of 2,5-Furandicarboxylic Acid . Encyclopedia.pub. Available at: [Link]

-

2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 . PubChem. Available at: [Link]

-

2,5-furan dicarboxylic acid, 3238-40-2 . The Good Scents Company. Available at: [Link]

-

2,5-Furanedicarboxylic acid (FDCA):Pharmaceutical Intermediate . LookChem. Available at: [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide . ResearchGate. Available at: [Link]

Sources

- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-Furandicarbonyldichloride(9CI) | CAS#:10375-34-5 | Chemsrc [chemsrc.com]

- 5. This compound | C6H2Cl2O3 | CID 11480968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Furanedicarboxylic acid (FDCA):Pharmaceutical Intermediate [dgtbcb.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to Furan-Based Acid Chlorides: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

The furan ring is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile synthetic building block.[1][2][3] Among its many derivatives, furan-based acid chlorides stand out as highly reactive and pivotal intermediates. Their ability to undergo a wide range of nucleophilic acyl substitution reactions makes them indispensable for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and specialty polymers.[4] This technical guide provides an in-depth exploration of the synthesis, stability, reactivity, and applications of furan-based acid chlorides, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of the Furan Scaffold

The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a "privileged scaffold" in drug design.[2] It serves as a bioisostere for phenyl and thiophene rings, offering modulated steric and electronic characteristics that can enhance drug-receptor interactions, improve metabolic stability, and optimize overall bioavailability.[1] Furan derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][5][6]

The conversion of a furan-based carboxylic acid to its corresponding acid chloride dramatically enhances its synthetic utility. The acid chloride group is a powerful electrophile, readily reacting with a plethora of nucleophiles to form stable covalent bonds. This reactivity is the key to incorporating the furan moiety into larger, more complex molecules, making furan-based acid chlorides essential precursors in multi-step synthetic campaigns.

Synthesis of Furan-Based Acid Chlorides

The most direct and widely adopted method for synthesizing furan-based acid chlorides is the chlorination of the corresponding furan-carboxylic acid. The choice of chlorinating agent is critical and depends on the desired scale, purity requirements, and available laboratory equipment.

Common Chlorinating Agents and Methodologies

The conversion of a furoic acid to a furoyl chloride is typically achieved using one of several common reagents:

-

Thionyl Chloride (SOCl₂): This is the most frequently used reagent for both lab-scale and industrial preparations.[7][8] The reaction involves refluxing the furoic acid in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

-

Phosgene (COCl₂) and its Derivatives: Phosgene and its safer, solid equivalent, triphosgene, are also highly effective.[9] These methods can produce very high-purity products, as the byproducts are also gaseous.[10] However, due to the extreme toxicity of phosgene, these reactions require specialized equipment and stringent safety protocols.

-

Oxalyl Chloride ((COCl)₂): While often used for sensitive substrates due to its milder reaction conditions, oxalyl chloride is also a viable option for preparing furoyl chlorides.

The general transformation is illustrated below:

Caption: General reaction scheme for the synthesis of furoyl chlorides.

Comparison of Synthetic Methods

| Method | Reagent | Typical Conditions | Yield | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Reflux, neat or with solvent | Good to Excellent (e.g., 79-89%)[8][9] | Widely available, gaseous byproducts, cost-effective. | Corrosive, requires careful handling, excess reagent must be removed. |

| Phosgene | COCl₂ | With catalyst (e.g., DMF) | High (>90%)[10] | High purity, efficient. | Extremely toxic gas, requires specialized handling. |

| Triphosgene | (Cl₃CO)₂CO | With catalyst | High | Safer solid alternative to phosgene. | More expensive, still releases phosgene in situ. |

Physicochemical Properties, Stability, and Handling

Furan-based acid chlorides, such as the common 2-furoyl chloride, are typically colorless to yellow or brown liquids with a pungent odor.[11] They are corrosive and lachrymatory, causing severe irritation to the eyes, skin, and respiratory system.[7][12]

Key Physical Properties of 2-Furoyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClO₂ | [7] |

| Molar Mass | 130.53 g/mol | [7] |

| Appearance | Clear yellow to brown liquid | [11][13] |

| Melting Point | -2 °C | [7][11] |

| Boiling Point | 173-174 °C | [7][11] |

| Density | ~1.32 g/mL at 20-25 °C | [7][11] |

Stability and Safe Handling

The high reactivity of the acyl chloride functional group dictates stringent handling and storage requirements.

-

Moisture Sensitivity: Furan-based acid chlorides react readily with water and atmospheric moisture, hydrolyzing back to the corresponding carboxylic acid and releasing corrosive hydrogen chloride gas.[14] Containers must be kept tightly sealed and stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Incompatibilities: These compounds are incompatible with strong bases, alcohols, and strong oxidizing agents.[12][14][15] Reaction with alcohols and amines is vigorous and exothermic.

-

Personal Protective Equipment (PPE): Due to their corrosive nature, all handling must be performed in a well-ventilated fume hood.[16] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Reactivity and Key Synthetic Applications

The synthetic versatility of furan-based acid chlorides stems from the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction used to introduce an acyl group onto an aromatic ring.[17][18] Furoyl chlorides are excellent substrates for this reaction. The process involves activating the furoyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic compound.[17][19]

Caption: Key steps in the Friedel-Crafts acylation using a furoyl chloride.

This reaction is fundamental for synthesizing aryl furan ketones, which are themselves valuable intermediates in medicinal chemistry. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the product is deactivated, preventing polyacylation.[18][19]

Ester and Amide Synthesis

Furan-based acid chlorides react rapidly and cleanly with alcohols and amines to produce the corresponding furoate esters and furan-carboxamides. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[20]

-

Esterification: R-OH + Furoyl-Cl → Furoyl-OR + HCl

-

Amidation: R₂-NH + Furoyl-Cl → Furoyl-NR₂ + HCl

These linkages are prevalent in a multitude of biologically active molecules. The furoate ester moiety, for example, is a key feature in several potent corticosteroid drugs.

Applications in Drug Discovery and Development

The utility of furan-based acid chlorides is best exemplified by their role as key intermediates in the synthesis of marketed drugs.[7]

Caption: Synthetic utility of 2-furoyl chloride in drug development.

-

Mometasone Furoate & Fluticasone Furoate: These are potent synthetic corticosteroids used to treat inflammatory skin conditions, asthma, and allergic rhinitis.[7] The furoate ester group at the C17 position is installed using 2-furoyl chloride and is critical for the drug's activity and pharmacokinetic profile.

-

Diloxanide Furoate: An effective luminal amebicide used for treating amoebic infections. The active drug, diloxanide, is administered as a furoate ester to improve its stability and delivery.[7]

Experimental Protocols

The following protocols are provided as illustrative examples and should be performed with all appropriate safety precautions in a certified chemical fume hood.

Protocol 1: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

-

Objective: To prepare 2-furoyl chloride via reaction with thionyl chloride.

-

Materials:

-

2-Furoic acid (1.0 mol)

-

Thionyl chloride (SOCl₂) (2.0-2.5 mol, excess)

-

DMF (catalytic amount, ~0.5 mL)

-

Round-bottom flask, reflux condenser, heating mantle, distillation apparatus.

-

-

Procedure:

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution) to neutralize HCl and SO₂ gases.

-

Carefully charge the flask with 2-furoic acid (112.1 g, 1.0 mol) and thionyl chloride (297.4 g, 2.5 mol).

-

Add a few drops of DMF as a catalyst.

-

Heat the mixture to reflux (bath temperature ~100 °C) and maintain for 1-2 hours, or until gas evolution ceases.[9]

-

Allow the reaction mixture to cool to room temperature.

-

Reconfigure the apparatus for simple distillation. First, distill off the excess thionyl chloride (b.p. 76 °C) at atmospheric pressure.

-

After the excess thionyl chloride is removed, continue the distillation, collecting the fraction boiling at 173-174 °C. This is the 2-furoyl chloride product.[9] A yield of approximately 75-85% is expected.

-

Protocol 2: Friedel-Crafts Acylation of Toluene with 2-Furoyl Chloride

-

Objective: To synthesize (2-furyl)(p-tolyl)methanone.

-

Materials:

-

Anhydrous aluminum chloride (AlCl₃) (1.1 mol)

-

Anhydrous toluene (serving as both reactant and solvent)

-

2-Furoyl chloride (1.0 mol)

-

Round-bottom flask, dropping funnel, ice bath, magnetic stirrer.

-

Hydrochloric acid (aq.), diethyl ether, sodium bicarbonate (aq.), anhydrous magnesium sulfate.

-

-

Procedure:

-

Set up a three-necked flask with a stirrer, a dropping funnel, and a gas outlet connected to a trap.

-

Charge the flask with anhydrous toluene (300 mL) and anhydrous AlCl₃ (147 g, 1.1 mol). Cool the stirred suspension in an ice bath.

-

Add 2-furoyl chloride (130.5 g, 1.0 mol) dropwise from the funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl (100 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization.

-

Conclusion and Future Perspectives

Furan-based acid chlorides are indispensable reagents in organic synthesis, providing a reliable and efficient gateway to a vast array of complex furan-containing molecules. Their robust reactivity, particularly in Friedel-Crafts acylations and reactions with heteroatom nucleophiles, has cemented their importance in the pharmaceutical and materials industries. Future research will likely focus on developing more sustainable and environmentally benign methods for their synthesis and exploring their application in novel areas of materials science and catalysis, ensuring the continued relevance of this critical class of chemical intermediates.

References

- 2-Furoyl chloride - Wikipedia. (n.d.).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.

- Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? (n.d.). FAQ.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. (2025). Benchchem.

- Examples of furan derivatives with biological activity. (n.d.). ResearchGate.

- Pharmacological activity of furan derivatives. (2024).

- Furan Derivatives: Useful treatment of life threatening diseases. (n.d.).

- 2-Furoyl chloride Safety Data Sheet. (2021).

- A study of furoyl chloride. (n.d.). ThinkIR.

- Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC.

- 2-FUROYL CHLORIDE Material Safety Data Sheet. (n.d.). CDH Fine Chemical.

- 2-FUROYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. (2017). Loba Chemie.

- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). Green Chemistry (RSC Publishing).

- 2-Furoyl chloride Chemical Properties, Uses, Production. (2025). ChemicalBook.

- 2-Furoyl chloride(527-69-5). (n.d.). ChemicalBook.

- Furan-2-acetyl chloride. (n.d.). Smolecule.

- Preparation method of furoyl chloride. (2017). Google Patents.

- Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC - NIH.

- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.

- Friedel-Crafts acylation (video). (n.d.). Khan Academy.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ift.co.za [ift.co.za]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 8. ir.library.louisville.edu [ir.library.louisville.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 2-Furoyl chloride | 527-69-5 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Furoyl chloride(527-69-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. lobachemie.com [lobachemie.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 20. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

From Humble Beginnings to High-Performance Polymers: A Technical Guide to the Discovery and History of Furan-Based Monomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for sustainable chemical feedstocks has positioned furan-based monomers at the forefront of modern chemical research and development. Derived from renewable biomass, these versatile building blocks offer a green alternative to petroleum-based chemicals, paving the way for a new generation of high-performance polymers, pharmaceuticals, and specialty chemicals. This guide provides a comprehensive overview of the discovery, history, and synthesis of key furan-based monomers, offering in-depth technical insights for professionals in the field.

A Journey Through Time: The Historical Discovery of the Furan Ring

The story of furan chemistry begins not with the parent heterocycle itself, but with one of its derivatives. In 1780, the Swedish chemist Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[1] Over half a century later, in 1831, German chemist Johann Wolfgang Döbereiner reported the synthesis of another crucial furan derivative, furfural, from the distillation of bran with sulfuric acid.[1] The name "furan" itself is derived from the Latin word "furfur," meaning bran, a testament to its early origins from agricultural waste.[1] It was not until 1870 that furan itself was first prepared by Heinrich Limpricht, who initially named it "tetraphenol."[1]

These early discoveries laid the groundwork for what would become a burgeoning field of chemistry. The realization that furfural could be readily produced from abundant, non-food biomass like corn cobs and oat hulls sparked significant industrial interest.[2] This led to the development of processes for the large-scale production of furfural, a key platform chemical that serves as a gateway to a wide array of other furan-based compounds.

The Rise of Bio-Based Monomers: Furfural, HMF, and FDCA

The true potential of furan chemistry in the context of modern sustainable chemistry lies in the development of key platform molecules derived from biomass. Among these, furfural, 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA) stand out as pivotal monomers for the synthesis of renewable polymers and other valuable chemicals.[3][4]

Furfural: The Workhorse of Furan Chemistry

Furfural is primarily produced from the acid-catalyzed dehydration of pentose sugars (C5 sugars) found in hemicellulose, a major component of lignocellulosic biomass.[5][6] This process typically involves the hydrolysis of hemicellulose to xylose, followed by the dehydration of xylose to furfural.[7][8]

5-Hydroxymethylfurfural (HMF): A Versatile Platform Chemical

HMF is another key furan-based platform molecule, derived from the dehydration of hexose sugars (C6 sugars) such as fructose and glucose.[9][10] The conversion of glucose to HMF is more challenging due to its stable pyranoside ring structure and typically involves an initial isomerization step to fructose, which then more readily dehydrates to HMF.[10]

2,5-Furandicarboxylic Acid (FDCA): The Bio-Based Terephthalic Acid Alternative

FDCA is a diacid monomer that has garnered significant attention as a renewable substitute for petroleum-derived terephthalic acid, a key component in the production of polyethylene terephthalate (PET).[3][11] FDCA is primarily synthesized through the oxidation of HMF.[2][11] This oxidation can be achieved through various catalytic routes, including the use of noble metal catalysts (e.g., Pt, Pd, Au) or transition metal oxides.[2][11]

Experimental Protocols for the Synthesis of Key Furan-Based Monomers

The following protocols provide a general framework for the laboratory-scale synthesis of furfural, HMF, and FDCA. It is crucial to note that these are generalized procedures, and specific reaction conditions may need to be optimized based on the available equipment and desired product purity.

Protocol 1: Synthesis of Furfural from Corn Cobs

This protocol is based on the acid-catalyzed hydrolysis of the hemicellulose present in corn cobs.

Materials:

-

Ground corn cobs

-

Dilute sulfuric acid (e.g., 5-10% w/w)

-

Distillation apparatus

-

Heating mantle

-

Collection flask

Procedure:

-

Preparation: In a round-bottom flask, combine the ground corn cobs with the dilute sulfuric acid solution.[12] The solid-to-liquid ratio should be optimized for efficient hydrolysis.

-

Hydrolysis and Distillation: Heat the mixture using a heating mantle to initiate the hydrolysis of hemicellulose to xylose and the subsequent dehydration to furfural.[1][7] The furfural produced will co-distill with water.

-

Collection: Collect the distillate, which will be an aqueous solution of furfural.

-

Purification: The collected furfural can be purified by techniques such as liquid-liquid extraction followed by distillation.

Protocol 2: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose

This protocol describes the acid-catalyzed dehydration of fructose to HMF.

Materials:

-

Fructose

-

A suitable solvent system (e.g., dimethyl sulfoxide (DMSO), or a biphasic system of water and an organic solvent like methyl isobutyl ketone (MIBK))

-

An acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst)

-

Reaction vessel (e.g., a round-bottom flask or a pressure reactor)

-

Heating and stirring apparatus

Procedure:

-

Reaction Setup: Dissolve fructose in the chosen solvent system in the reaction vessel.

-

Catalyst Addition: Add the acid catalyst to the fructose solution.

-

Reaction: Heat the mixture to the desired temperature (typically between 100-180°C) with constant stirring.[13][14] The reaction time will vary depending on the catalyst and temperature.

-

Quenching and Extraction: After the reaction is complete, cool the mixture and, if using a biphasic system, separate the organic layer containing the HMF. If a single-phase solvent is used, the HMF may need to be extracted.

-

Purification: The crude HMF can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from HMF

This protocol outlines the catalytic oxidation of HMF to FDCA.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

A suitable catalyst (e.g., Pt/C, Au/TiO₂, or a homogeneous catalyst system)

-

A solvent (e.g., water, or an organic solvent)

-

An oxidizing agent (e.g., oxygen or air)

-

A pressure reactor

-

Base (e.g., NaOH or K₂CO₃)

Procedure:

-

Reaction Setup: In a pressure reactor, dissolve HMF in the chosen solvent.

-

Catalyst and Base Addition: Add the catalyst and a base to the reactor. The base is often used to facilitate the reaction and dissolve the resulting FDCA salt.

-

Oxidation: Pressurize the reactor with oxygen or air and heat to the desired temperature (typically 80-150°C) with vigorous stirring.[2][15]

-

Product Isolation: After the reaction, cool the reactor and filter to remove the catalyst.

-

Purification: Acidify the filtrate to precipitate the FDCA, which can then be collected by filtration, washed, and dried.[16]

Industrial Applications and Future Outlook

Furan-based monomers are at the heart of a paradigm shift towards a more sustainable chemical industry. Their applications are vast and continue to expand:

-

Polymers: FDCA is a key monomer for the production of polyethylene furanoate (PEF), a bio-based polyester with superior barrier properties compared to PET, making it ideal for food and beverage packaging.[17][18] Furan-based resins, derived from furfuryl alcohol, exhibit excellent thermal and chemical resistance and are used in foundry binders, composites, and coatings.[18][19]

-

Biofuels: HMF and its derivatives are being explored as potential biofuels and fuel additives.

-

Pharmaceuticals and Agrochemicals: The furan ring is a common scaffold in many biologically active molecules, and furan-based monomers serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]

-

Solvents and Specialty Chemicals: Furfural and its derivatives are used as industrial solvents and as precursors to a wide range of other chemicals.

The journey of furan-based monomers, from their serendipitous discovery in agricultural byproducts to their current status as key players in the bio-economy, is a testament to the power of chemical innovation. As research continues to advance, we can expect to see even more efficient and cost-effective methods for their production, further expanding their applications and solidifying their role in a sustainable future.

References

-

Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- CN102633755A - Method for producing furfural by use of corncob. (n.d.). Google Patents.

-

A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization. (2023). Journal of Applied Organometallic Chemistry. Retrieved from [Link]

-

Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of bio-based chemicals and plastics. (2024). ATIBT. Retrieved from [Link]

-

Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review. (2023). MDPI. Retrieved from [Link]

-

Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

One-Pot Method for the Synthesis of 2,5-Furandicarboxylic Acid from Fructose: In Situ Oxidation of 5-Hydroxymethylfurfural and 5-Acetoxymethylfurfural over Co/Mn/Br Catalysts in Acetic Acid. (2022). ACS Publications. Retrieved from [Link]

-

Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of HMF and various valuable compounds from fructose. (n.d.). ResearchGate. Retrieved from [Link]

-

Furfural. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Recent Advances in the Catalytic Conversion of Biomass to Furfural in Deep Eutectic Solvents. (n.d.). Frontiers. Retrieved from [Link]

-

Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Catalytic Conversion of Carbohydrates into 5-Hydroxymethylfurfural by Phosphotungstic Acid Encapsulated in MIL-101 (Cr, Sn) Catalyst in Deep Eutectic Solvents. (n.d.). MDPI. Retrieved from [Link]

-

Efficient production of furfural from corncob by an integrated mineral-organic-Lewis acid catalytic process. (2017). BioResources. Retrieved from [Link]

-

Furan Polymers: State of the Art and Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient Conversion of Carbohydrates into 5-Hydroxymethylfurfural Using Graphitic Carbon Nitride Bearing Brönsted Acid Sites. (n.d.). ACS Publications. Retrieved from [Link]

-

How to make furfural and HMF production greener? Lessons from life cycle assessments. (2025). Springer. Retrieved from [Link]

-

Literature Review on Furfural Production from Lignocellulosic Biomass. (n.d.). SCIRP. Retrieved from [Link]

-

High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A Brief Review of Recent Furfural Production from Lignocellulosic Biomass: State of the Art of Processes, Technologies, and Optimization. (n.d.). Journal of Applied Organometallic Chemistry. Retrieved from [Link]

-

Highly Efficient Production of Furfural from Corncob by Barley Hull Biochar-Based Solid Acid in Cyclopentyl Methyl Ether–Water System. (2024). MDPI. Retrieved from [Link]

-

Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical pathways for 5-HMF production from cellulose and carbohydrates. (n.d.). ResearchGate. Retrieved from [Link]

-

Conversion of Fructose to HMF in a Continuous Fixed Bed Reactor with Outstanding Selectivity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Properties of Furan Derivatives for Epoxy Resins. (2021). ACS Publications. Retrieved from [Link]

-

(PDF) FURFURAL SYNTHESIS FROM CORN COB AND PINE WOOD. (n.d.). ResearchGate. Retrieved from [Link]

-

High Yield Method to Produce HMF from Fructose. (n.d.). Great Lakes Bioenergy Research Center. Retrieved from [Link]

-

5-Hydroxymethylfurfural (HMF) Production from Real Biomasses. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass. (n.d.). ACS Publications. Retrieved from [Link]

-

Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethyl furfural (HMF): A recent progress focusing on the chemical-catalytic routes. (n.d.). ResearchGate. Retrieved from [Link]

-

Reaction scheme to obtain FDCA from HMF and furfural. (n.d.). ResearchGate. Retrieved from [Link]

-

production of 5-hydroxymethylfurfural (hmf) via fructose dehydration: effect of solvent and salting-out. (n.d.). SciELO. Retrieved from [Link]

-

Base-Free Oxidation of HMF to FDCA over Ru/Cu-Co-O·MgO under Aqueous Conditions. (2024). MDPI. Retrieved from [Link]

-

Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. (2025). Patsnap. Retrieved from [Link]

Sources

- 1. CN102633755A - Method for producing furfural by use of corncob - Google Patents [patents.google.com]

- 2. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Literature Review on Furfural Production from Lignocellulosic Biomass [scirp.org]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. atibt.org [atibt.org]

- 18. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 2,5-Furandicarbonyl Dichloride with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,5-Furandicarbonyl dichloride (FDCD), a bio-derived monomer of significant interest in polymer chemistry and materials science. We will delve into the fundamental principles governing its reactions with various nucleophiles, including alcohols, amines, and water. This document will explore reaction mechanisms, relative reactivity, and kinetic aspects. Furthermore, it will furnish detailed experimental protocols for the synthesis of furan-based polyesters and polyamides, along with best practices for the safe handling of FDCD and characterization of the resulting products. This guide is intended for researchers, scientists, and professionals in drug development and polymer science who are engaged in the synthesis and application of furan-based compounds.

Introduction: The Emergence of a Bio-Based Platform Chemical

2,5-Furandicarboxylic acid (FDCA) is a key bio-based platform chemical, identified by the U.S. Department of Energy as a top value-added chemical from biomass.[1] Its derivative, this compound (FDCD), serves as a highly reactive monomer for the synthesis of a wide array of furan-based polymers and small molecules. The furan ring, a five-membered aromatic heterocycle, imparts unique properties to these materials, including enhanced thermal stability and barrier properties, making them attractive alternatives to petroleum-based counterparts like terephthalic acid.

FDCD is typically synthesized from FDCA by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The high reactivity of the acyl chloride functional groups makes FDCD an excellent electrophile for reactions with a broad range of nucleophiles.

Core Reactivity: The Mechanism of Nucleophilic Acyl Substitution

The fundamental reaction pathway governing the reactivity of FDCD with nucleophiles is nucleophilic acyl substitution . This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.[4]

General Mechanism:

-

Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

This mechanism is consistent for reactions with various nucleophiles, including alcohols (to form esters), amines (to form amides), and water (leading to hydrolysis).

Diagram of the General Nucleophilic Acyl Substitution Mechanism

Caption: General mechanism of nucleophilic acyl substitution at an acyl chloride.

Reactivity with Specific Nucleophiles

The reactivity of FDCD is dictated by the nature of the nucleophile. Generally, stronger nucleophiles react more rapidly.

Reaction with Alcohols: Polyester Synthesis

The reaction of FDCD with diols is a cornerstone for the synthesis of furan-based polyesters. This polycondensation reaction proceeds via the nucleophilic acyl substitution mechanism, forming ester linkages and releasing hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is often added to neutralize the HCl and drive the reaction to completion.

Caption: Polycondensation of FDCD with a diol to form a polyester.

A kinetic study on the reaction of FDCA with diols showed that the reactivity increases with the length of the carbon chain of the diol.[5] For instance, 1,4-butanediol is more reactive than ethylene glycol.[5] This is attributed to the electronic effect of the hydroxyl groups.[5] While this study was on FDCA, a similar trend can be anticipated for the more reactive FDCD.

Reaction with Amines: Polyamide Synthesis

FDCD readily reacts with diamines to produce furan-based polyamides. The high reactivity of amines as nucleophiles often allows for rapid polymerization, even at room temperature, a characteristic exploited in interfacial polymerization techniques.

Caption: Polycondensation of FDCD with a diamine to form a polyamide.

Reaction with Water: Hydrolysis

FDCD is highly susceptible to hydrolysis, reacting with water to regenerate the parent 2,5-furandicarboxylic acid (FDCA) and hydrochloric acid. This reaction is typically undesirable and necessitates the use of anhydrous solvents and inert atmospheres during handling and reactions.

Caption: Hydrolysis of FDCD to FDCA.

Comparative Reactivity of FDCD

The reactivity of acyl chlorides is generally ranked higher than other carboxylic acid derivatives. The order of reactivity is as follows:

Acyl Chloride > Acid Anhydride > Ester > Amide

This trend is primarily due to the excellent leaving group ability of the chloride ion compared to the leaving groups of other derivatives.[3]

| Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

| This compound | Cl⁻ | Very Weak | Very High |

| Furan Anhydride | RCOO⁻ | Weak | High |

| Furan Ester | RO⁻ | Strong | Moderate |

| Furan Amide | R₂N⁻ | Very Strong | Low |

Experimental Protocols

Safety Precautions for Handling FDCD

This compound is a corrosive substance that causes severe skin burns and eye damage.[6] It is also corrosive to metals.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust.[6] Handle in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use dry glassware and solvents.

-

In case of contact:

-

Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[6]

-

Synthesis of a Furan-Based Polyester via Solution Polycondensation

This protocol is adapted from the synthesis of polyesters from FDCD and dianhydrohexitols.

Materials:

-

This compound (FDCD)

-

Dianhydrohexitol (or other diol)

-

Anhydrous 1,1,2,2-tetrachloroethane (or other suitable high-boiling solvent)

-

Anhydrous pyridine

-

Methanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diol (1.0 eq) and FDCD (1.0 eq) in anhydrous 1,1,2,2-tetrachloroethane.

-

Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Add anhydrous pyridine (2.2 eq) dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours under a nitrogen atmosphere.

-

Pour the viscous reaction mixture into a large excess of methanol to precipitate the polyester.

-

Filter the fibrous polymer and wash thoroughly with methanol.

-

To purify the polymer, redissolve it in a minimal amount of 1,1,2,2-tetrachloroethane and reprecipitate in methanol.

-

Collect the purified polyester by filtration and dry in a vacuum oven at 60°C.

Synthesis of a Furan-Based Polyamide via Interfacial Polymerization

This protocol provides a general method for the synthesis of furan-based polyamides.

Materials:

-

This compound (FDCD)

-

Aliphatic diamine (e.g., hexamethylenediamine)

-

Dichloromethane (or other organic solvent immiscible with water)

-

Sodium carbonate (Na₂CO₃)

-

Water

Procedure:

-

Prepare an aqueous solution of the diamine (1.0 eq) and sodium carbonate (2.2 eq).

-

In a separate beaker, prepare a solution of FDCD (1.0 eq) in dichloromethane.

-

Carefully pour the organic solution of FDCD onto the aqueous solution of the diamine without stirring to create two distinct layers.

-